1-(Ethylamino)-2-sulfosulfanylethane
Description
1-(Ethylamino)-2-sulfosulfanylethane is a sulfur-containing organic compound characterized by an ethylamino group (-NHCH₂CH₃) and a sulfosulfanyl (-S-SO₃H or related) moiety. The ethylamino group may enhance solubility in polar solvents and influence interactions with biological targets.
Properties
CAS No. |
1002-08-0 |
|---|---|
Molecular Formula |
C4H11NO3S2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
1-(ethylamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H11NO3S2/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
InChI Key |
ZVRYGOWMYYDRID-UHFFFAOYSA-N |
SMILES |
CCNCCSS(=O)(=O)O |
Canonical SMILES |
CCNCCSS(=O)(=O)O |
Synonyms |
Thiosulfuric acid hydrogen S-[2-(ethylamino)ethyl] ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities :
- Both compounds feature alkylamino and sulfur-containing groups.
- The thiosulfuric acid (-S-SO₃H) group in these analogs mirrors the sulfosulfanyl group in 1-(ethylamino)-2-sulfosulfanylethane .
Key Differences :
- Substituent: The phenyl group in 2-(alkylamino)-1-phenylethane-1-thiosulfuric acids replaces the ethyl group in the target compound, reducing hydrophilicity.
- Synthesis: Synthesized via sodium thiosulfate and ethanol, yielding ~70% purity after recrystallization . The target compound may require similar methods but with adjustments for the ethylamino group.
- Applications: Demonstrated schistosomicidal activity due to sulfur reactivity . This compound’s biological activity remains uncharacterized but could differ due to the ethylamino group’s basicity.
Ethanamine, 2-(Methylsulfonyl)-, Hydrochloride (CAS 104458-24-4)
Structural Similarities :
Key Differences :
- Functional Group : The sulfonyl group is oxidized and less reactive than sulfosulfanyl, favoring stability over redox activity.
- Synthesis : Prepared via methanesulfonylation of ethylamine derivatives, differing from the thiosulfate-based route for sulfosulfanyl analogs .
Sodium 2-Methylprop-2-ene-1-sulphonate
Structural Similarities :
Key Differences :
- Reactivity : The sulfonate group is ionized and inert, whereas sulfosulfanyl may participate in disulfide exchange or redox reactions.
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: this compound’s sulfosulfanyl group may enable applications in diseases involving oxidative stress, but this requires validation.
- Synthetic Optimization : Methods from thiosulfate-based syntheses and sulfonylation routes could be combined for improved yields.
- Stability Studies : The sulfosulfanyl group’s susceptibility to hydrolysis or oxidation needs characterization compared to sulfonates or sulfones.
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